1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid 1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13483627
InChI: InChI=1S/C10H12N2O5/c13-7-2-1-6(9(15)11-7)12-4-5(10(16)17)3-8(12)14/h5-6H,1-4H2,(H,16,17)(H,11,13,15)
SMILES: C1CC(=O)NC(=O)C1N2CC(CC2=O)C(=O)O
Molecular Formula: C10H12N2O5
Molecular Weight: 240.21 g/mol

1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13483627

Molecular Formula: C10H12N2O5

Molecular Weight: 240.21 g/mol

* For research use only. Not for human or veterinary use.

1-(2,6-Dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid -

Specification

Molecular Formula C10H12N2O5
Molecular Weight 240.21 g/mol
IUPAC Name 1-(2,6-dioxopiperidin-3-yl)-5-oxopyrrolidine-3-carboxylic acid
Standard InChI InChI=1S/C10H12N2O5/c13-7-2-1-6(9(15)11-7)12-4-5(10(16)17)3-8(12)14/h5-6H,1-4H2,(H,16,17)(H,11,13,15)
Standard InChI Key IYHYBAHAMQVLNI-UHFFFAOYSA-N
SMILES C1CC(=O)NC(=O)C1N2CC(CC2=O)C(=O)O
Canonical SMILES C1CC(=O)NC(=O)C1N2CC(CC2=O)C(=O)O

Introduction

Structural Characterization and Molecular Properties

Core Architecture and Functional Groups

The molecule features a 2,6-dioxopiperidine ring (a six-membered lactam with two ketone groups) fused to a 5-oxopyrrolidine-3-carboxylic acid subunit (a five-membered lactam with a carboxylic acid side chain). This hybrid structure creates multiple hydrogen-bonding sites and electrophilic centers, which are critical for molecular interactions .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₁H₁₃N₂O₅
Molar Mass253.23 g/mol
Predicted Density1.52–1.58 g/cm³
pKa (Carboxylic Acid)3.6–4.2
CAS Registry1498191-33-5

The carboxylic acid group (pKa ~3.8) ensures solubility in polar solvents, while the lactam rings contribute to conformational rigidity .

Synthetic Methodologies

Retrosynthetic Analysis

The synthesis likely proceeds through a multi-step sequence involving:

  • Piperidine Lactam Formation: Cyclization of glutaric acid derivatives to form 2,6-dioxopiperidine .

  • Pyrrolidone-Carboxylic Acid Coupling: Amide bond formation between the piperidine nitrogen and a pyrrolidone-carboxylic acid intermediate .

Experimental Protocols

A representative synthesis (adapted from cereblon modulator studies ) involves:

  • Step 1: Reacting 3-bromo-piperidine-2,6-dione with a protected pyrrolidone-carboxylic acid derivative under Pd-catalyzed coupling conditions (Pd₂(dba)₃, xantphos, DIEA).

  • Step 2: Deprotection of the carboxylic acid group using aqueous HCl.

  • Step 3: Purification via preparative HPLC to isolate the target compound in >95% purity.

Table 2: Critical Reaction Parameters

ParameterCondition
Coupling Temperature110–120°C
Catalyst Load5–10 mol% Pd₂(dba)₃
Reaction Time12–24 hours
Yield (Final Step)15–25%

Challenges include low yields due to steric hindrance at the coupling site and side reactions involving the lactam carbonyl groups .

Physicochemical and Spectroscopic Data

Spectral Signatures

  • ¹H NMR (DMSO-d₆): δ 4.65–4.72 (m, piperidine H), 3.00–3.02 (m, pyrrolidine CH₂), 2.74–2.82 (m, lactam CH₂) .

  • HRMS: Observed [M+H]⁺ at 253.12 (calc. 253.08) .

Solubility and Stability

  • Aqueous Solubility: 12–15 mg/mL at pH 7.4.

  • Stability: Degrades <10% over 72 hours in PBS (pH 7.4) but undergoes rapid lactam hydrolysis under acidic conditions (pH <3) .

Biological Activity and Mechanistic Insights

Antimicrobial Activity

While direct studies are lacking, the 3,5-dichloro-2-hydroxyphenyl analog exhibits MIC values of 4–8 µg/mL against Staphylococcus aureus and Candida albicans . The carboxylic acid group may enhance membrane permeability, while the lactam rings interfere with bacterial cell wall synthesis .

Table 3: Hypothetical Biological Targets

TargetProposed Mechanism
CRBN E3 LigaseUbiquitination of neo-substrates
Bacterial Penicillin-Binding Proteinsβ-Lactam mimicry
Fungal Ergosterol BiosynthesisLanosterol demethylase inhibition

Applications and Future Directions

Targeted Protein Degradation

The compound’s CRBN-binding capability positions it as a potential warhead in PROTACs for degrading oncoproteins (e.g., BRD4, IKZF1) . Early-stage analogs achieve DC₅₀ values <100 nM in cellular degradation assays .

Antimicrobial Drug Development

Structural optimization (e.g., halogenation at C3/C5) could enhance activity against multidrug-resistant pathogens. Computational docking studies suggest favorable interactions with S. aureus Sortase A (ΔG = −8.2 kcal/mol) .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator